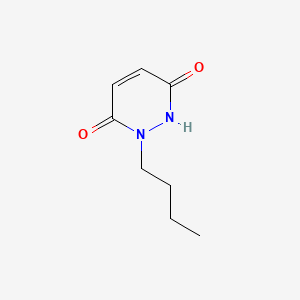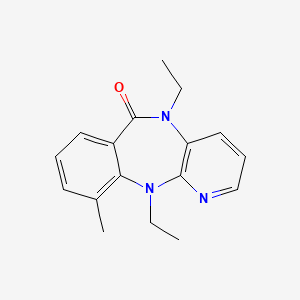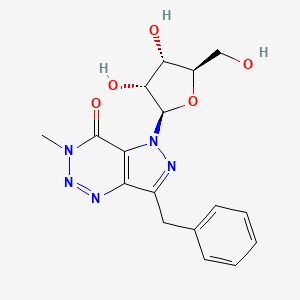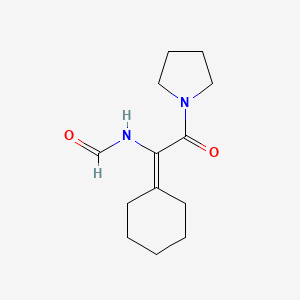
zinc;4-(dipropylamino)benzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;4-(dipropylamino)benzenediazonium;tetrachloride: is a chemical compound with the molecular formula C24H36Cl4N6Zn and a molecular weight of 615.775 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a diazonium group and tetrachloride anions. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;4-(dipropylamino)benzenediazonium;tetrachloride typically involves the diazotization of 4-(dipropylamino)aniline followed by the coordination with zinc chloride. The reaction conditions often include maintaining a low temperature to stabilize the diazonium ion and using an acidic medium to facilitate the diazotization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions under controlled conditions to ensure the purity and yield of the product. The use of automated reactors and precise temperature control systems is common in industrial settings to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zinc;4-(dipropylamino)benzenediazonium;tetrachloride can undergo oxidation reactions, where the diazonium group is converted into a different functional group.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: It can participate in substitution reactions, where the diazonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or hydroxides can be used under mild conditions.
Major Products:
Oxidation: Products may include nitro compounds or other oxidized derivatives.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, zinc;4-(dipropylamino)benzenediazonium;tetrachloride is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and other derivatives .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules .
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool .
Industry: In the industrial sector, it is used in the manufacturing of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of zinc;4-(dipropylamino)benzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity .
Comparison with Similar Compounds
- Zinc;4-(dimethylamino)benzenediazonium;tetrachloride
- Zinc;4-(diethylamino)benzenediazonium;tetrachloride
- Zinc;4-(dibutylamino)benzenediazonium;tetrachloride
Uniqueness: Zinc;4-(dipropylamino)benzenediazonium;tetrachloride is unique due to the presence of the dipropylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, diethyl, and dibutyl analogs. These differences can influence its reactivity and applications in various fields .
Properties
CAS No. |
33864-17-4 |
|---|---|
Molecular Formula |
C24H36Cl4N6Zn |
Molecular Weight |
615.8 g/mol |
IUPAC Name |
zinc;4-(dipropylamino)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H18N3.4ClH.Zn/c2*1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;;;;;/h2*5-8H,3-4,9-10H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
POOUDMXGEIGQOM-UHFFFAOYSA-J |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)[N+]#N.CCCN(CCC)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















